molecular formula C23H17N3OS B6515570 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 950265-94-8

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B6515570
CAS RN: 950265-94-8
M. Wt: 383.5 g/mol
InChI Key: KOLDKVLBTGBDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole, commonly referred to as 5-MP-PTO, is a synthetic molecule composed of a five-membered ring of nitrogen, sulfur, carbon, and oxygen atoms. The molecule has been extensively studied for its potential applications in scientific research, particularly for its ability to bind to a variety of molecules. It has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Advantages and Limitations for Lab Experiments

5-MP-PTO has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Ullmann-type reaction. In addition, 5-MP-PTO is relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic if ingested or inhaled, and thus it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for 5-MP-PTO. One potential direction is the development of new synthetic methods for the synthesis of 5-MP-PTO, which could potentially lead to more efficient and cost-effective synthesis of the molecule. In addition, further research into the mechanism of action of 5-MP-PTO could lead to a better understanding of the molecule and its potential applications in scientific research. Finally, further research into the biochemical and physiological effects of 5-MP-PTO could lead to a better understanding of the molecule and its potential uses in drug development and other biomedical applications.

Synthesis Methods

5-MP-PTO is synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Ullmann-type reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 5-MP-PTO, as it is relatively simple and efficient. It involves the use of a palladium catalyst and a base, such as potassium carbonate, to form the desired product. The Stille coupling reaction is another method that can be used to synthesize 5-MP-PTO, though it is less efficient and requires the use of a different catalyst. The Ullmann-type reaction is the least common method used to synthesize 5-MP-PTO, as it is more time-consuming and requires the use of a different catalyst.

Scientific Research Applications

5-MP-PTO has been extensively studied for its potential applications in scientific research. It has been used to study the binding of molecules to proteins and other macromolecules, as well as to study the structure and function of proteins and other macromolecules. It has also been used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs on biological systems. In addition, 5-MP-PTO has been used to study the effects of environmental toxins on biological systems, as well as to study the effects of radiation on biological systems.

properties

IUPAC Name

5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-16-8-7-11-18(14-16)19-15-28-21(20(19)26-12-5-6-13-26)23-24-22(25-27-23)17-9-3-2-4-10-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDKVLBTGBDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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